Bis(3-phenylprop-2-en-1-yl) hexanedioate
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Overview
Description
Bis(3-phenylprop-2-en-1-yl) hexanedioate is an organic compound characterized by the presence of two phenylprop-2-en-1-yl groups attached to a hexanedioate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-phenylprop-2-en-1-yl) hexanedioate typically involves the esterification of hexanedioic acid with 3-phenylprop-2-en-1-ol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Bis(3-phenylprop-2-en-1-yl) hexanedioate can undergo various chemical reactions, including:
Oxidation: The phenylprop-2-en-1-yl groups can be oxidized to form corresponding carboxylic acids.
Reduction: The double bonds in the phenylprop-2-en-1-yl groups can be reduced to form saturated derivatives.
Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing double bonds.
Substitution: Nucleophiles such as alcohols or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of hexanedioic acid and phenylpropanoic acid derivatives.
Reduction: Formation of hexanedioic acid bis(3-phenylpropyl) ester.
Substitution: Formation of various ester or amide derivatives depending on the nucleophile used.
Scientific Research Applications
Bis(3-phenylprop-2-en-1-yl) hexanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Bis(3-phenylprop-2-en-1-yl) hexanedioate involves its interaction with specific molecular targets and pathways. The phenylprop-2-en-1-yl groups can interact with enzymes and receptors, modulating their activity. The ester groups can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Bis(3-phenylprop-2-en-1-yl) butanedioate
- Bis(3-phenylprop-2-en-1-yl) pentanedioate
- Bis(3-phenylprop-2-en-1-yl) octanedioate
Uniqueness
Bis(3-phenylprop-2-en-1-yl) hexanedioate is unique due to its specific chain length and the presence of phenylprop-2-en-1-yl groups. This structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill. Its ability to undergo various chemical reactions and its potential biological activities further enhance its uniqueness.
Properties
CAS No. |
141888-10-0 |
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Molecular Formula |
C24H26O4 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
bis(3-phenylprop-2-enyl) hexanedioate |
InChI |
InChI=1S/C24H26O4/c25-23(27-19-9-15-21-11-3-1-4-12-21)17-7-8-18-24(26)28-20-10-16-22-13-5-2-6-14-22/h1-6,9-16H,7-8,17-20H2 |
InChI Key |
WHVISQKLGCUNJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CCOC(=O)CCCCC(=O)OCC=CC2=CC=CC=C2 |
Origin of Product |
United States |
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